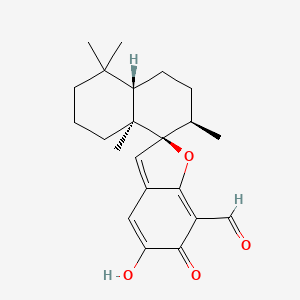
Corallidictyal B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corallidictyal B is a natural product found in Siphonodictyon coralliphagum with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Corallidictyal B
This compound is a meroterpenoid compound derived from the marine sponge Aka coralliphagum. This compound, along with its analogs, has garnered significant interest in scientific research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the applications of this compound, focusing on its biological activities, synthesis, and potential in drug development.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
- Cytotoxicity : this compound has been shown to possess cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis, making it a potential lead compound in cancer therapy .
- Enzyme Inhibition : The compound selectively inhibits protein kinase C (PKC), a key enzyme involved in various cellular signaling pathways. Its IC50 value for PKC inhibition is reported to be 28 µM, indicating significant potency . This selectivity suggests potential applications in conditions where PKC is implicated, such as cancer and inflammatory diseases.
- Antimicrobial Properties : this compound demonstrates broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antibiotic agent .
Synthesis of this compound
The synthesis of this compound has been achieved through several methodologies, emphasizing its complex structure and the challenges associated with its production:
- Total Synthesis : The first total synthesis of this compound was accomplished using a series of reactions starting from sclareolide. This process involved multiple steps including regioselective cyclizations and oxidation reactions to yield the final product .
- Biomimetic Approaches : Researchers have explored biomimetic synthetic strategies inspired by the natural biosynthetic pathways of marine organisms. These methods aim to recreate the natural processes that lead to the formation of this compound and its analogs .
Table 1: Summary of Synthesis Methods for this compound
| Synthesis Method | Key Steps Involved | Yield (%) |
|---|---|---|
| Total Synthesis | Enantiospecific reactions from sclareolide | 14.9 |
| Biomimetic Synthesis | Cascade reactions mimicking natural pathways | Varies |
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of this compound, researchers evaluated its effects on human breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through the activation of specific signaling pathways related to cell death .
Case Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibition profile of this compound. The compound was tested against various kinases, revealing selective inhibition of PKC without affecting other isoforms at higher concentrations. This selectivity highlights its potential as a therapeutic agent targeting specific signaling pathways involved in tumorigenesis .
Eigenschaften
Molekularformel |
C22H28O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(2S,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde |
InChI |
InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3/t13-,17+,21+,22-/m1/s1 |
InChI-Schlüssel |
XVRIRQMQGOSIKV-DTLARAGXSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13C=C4C=C(C(=O)C(=C4O3)C=O)O)(CCCC2(C)C)C |
Kanonische SMILES |
CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |
Synonyme |
corallidictyal A corallidictyal B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















